Aniline-13C6 is an isotopically labeled version of Aniline, where all six carbon atoms in the benzene ring are replaced with the heavier isotope Carbon-13. This isotopic substitution offers several advantages for spectroscopic techniques:
These features make Aniline-13C6 a powerful tool for studying various phenomena, including:
Aniline-13C6 can also be used as a building block in organic synthesis. The presence of the Carbon-13 isotope allows researchers to:
Aniline-13C6 is a stable isotopic variant of aniline, characterized by the substitution of six hydrogen atoms in the benzene ring with carbon-13 isotopes. Its molecular formula is C6H7N, and it has a molecular weight of 99.083 g/mol. The compound is identified by the CAS number 100849-37-4 and was first synthesized on October 26, 2006. Aniline-13C6 is notable for its applications in research, particularly in tracing and studying biological processes due to its isotopic labeling properties .
Aniline-13C6 is primarily utilized in biological studies to trace metabolic pathways and understand the effects of anilines on biological systems. It has been shown to influence cancer-related processes, making it a valuable tool in cancer research. The compound may also exhibit sensitization effects, as indicated by safety data suggesting potential allergic reactions upon skin contact .
The synthesis of Aniline-13C6 typically involves the following steps:
Aniline-13C6 has a range of applications, including:
Studies involving Aniline-13C6 focus on its interactions within biological systems. These studies help elucidate the mechanisms by which anilines affect cellular processes and their potential roles in disease pathways, particularly cancer. Interaction studies often utilize mass spectrometry and nuclear magnetic resonance techniques to analyze metabolic fates and pathways involving Aniline-13C6 .
Aniline-13C6 shares structural similarities with other aniline derivatives and isotopically labeled compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Aniline | C6H7N | Parent compound without isotopic labeling |
| Aniline-D5 | C6D5N | Deuterated version used for different tracing |
| 4-Aminobenzoic Acid | C7H7NO2 | Contains a carboxylic acid group; used in dyes |
| N,N-Dimethylaniline | C9H13N | Dimethylated derivative; used in polymerization |
Aniline-13C6's uniqueness lies in its stable carbon isotope labeling, which provides enhanced tracking capabilities in both chemical synthesis and biological research compared to its non-labeled counterparts or other isotopically labeled variants .
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard